molecular formula C5H10N2S B3055783 (2-Methylprop-2-en-1-yl)thiourea CAS No. 66892-01-1

(2-Methylprop-2-en-1-yl)thiourea

Cat. No.: B3055783
CAS No.: 66892-01-1
M. Wt: 130.21 g/mol
InChI Key: ZWANTMRZNYWRIK-UHFFFAOYSA-N
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Description

(2-Methylprop-2-en-1-yl)thiourea is an organic compound with the molecular formula C5H10N2S. It is a derivative of thiourea, where the hydrogen atoms are substituted with a 2-methylprop-2-en-1-yl group. This compound is known for its diverse applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methylprop-2-en-1-yl)thiourea can be synthesized through various methods. One common approach involves the reaction of 2-methylprop-2-en-1-amine with thiocyanate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired thiourea derivative.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors. The process ensures high purity and yield, making it suitable for commercial applications. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: (2-Methylprop-2-en-1-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

(2-Methylprop-2-en-1-yl)thiourea has found applications in several scientific fields:

    Chemistry: It is used as an intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound exhibits potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research indicates its potential as a therapeutic agent due to its biological activities.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    N,N’-Disubstituted Thioureas: Compounds with different substituents on the nitrogen atoms.

    Isothioureas: Isomers with different structural arrangements.

Uniqueness: (2-Methylprop-2-en-1-yl)thiourea is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

2-methylprop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-4(2)3-7-5(6)8/h1,3H2,2H3,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWANTMRZNYWRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404055
Record name (2-methylprop-2-en-1-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66892-01-1
Record name NSC172998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-methylprop-2-en-1-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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